4-((5Z)-5-[4-(Dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid
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Overview
Description
4-((5Z)-5-[4-(Dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a thiazolidinone ring, a dimethylamino group, and a butanoic acid moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5Z)-5-[4-(Dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid typically involves the condensation of 4-(dimethylamino)benzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with α-bromo butanoic acid to yield the final product. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the presence of a base such as sodium acetate to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-((5Z)-5-[4-(Dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazolidinone derivatives.
Scientific Research Applications
4-((5Z)-5-[4-(Dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-((5Z)-5-[4-(Dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s thiazolidinone ring can form hydrogen bonds and other interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The dimethylamino group may enhance the compound’s binding affinity through electronic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Dimethylamino)benzoic acid
- 4-(Dimethylamino)benzaldehyde
- Thiosemicarbazone derivatives
Uniqueness
4-((5Z)-5-[4-(Dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid is unique due to its combination of a thiazolidinone ring and a butanoic acid moiety, which imparts distinct chemical and biological properties
Biological Activity
The compound 4-((5Z)-5-[4-(Dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antibacterial properties. This article explores the biological activity of this compound, summarizing findings from various studies, including its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.
- Molecular Formula : C16H18N2O3S2
- Molecular Weight : 350.46 g/mol
- CAS Number : Not specifically listed but related compounds have been cataloged under various identifiers.
Research indicates that compounds similar to this compound exhibit several mechanisms of action:
- Antiproliferative Activity : Thiazolidine derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that related compounds can induce apoptosis in cancer cells through both extrinsic and intrinsic pathways .
- Antibacterial Properties : The compound has been evaluated for its ability to inhibit bacterial growth, particularly against Gram-positive bacteria. Molecular docking studies suggest a strong binding affinity to bacterial targets, which may explain its antibacterial efficacy .
- Anti-inflammatory Effects : Some thiazolidine derivatives exhibit anti-inflammatory properties by reducing pro-inflammatory markers in macrophages, indicating their potential in treating inflammatory diseases .
Anticancer Activity
A series of studies have evaluated the anticancer potential of thiazolidine derivatives:
- Cell Lines Tested : K562 (leukemia), HeLa (cervical), A549 (lung), and MCF-7 (breast).
- IC50 Values : Various derivatives showed IC50 values ranging from 8.5 µM to 25.6 µM against different cancer cell lines, demonstrating significant potency compared to standard treatments like cisplatin .
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Compound A | K562 | 8.5 | |
Compound B | HeLa | 15.1 | |
Compound C | MDA-MB-361 | 12.7 | |
Compound D | A549 | 21.5 |
Antibacterial Activity
The antibacterial efficacy of the compound was assessed against several bacterial strains:
- Target Bacteria : Staphylococcus aureus and Escherichia coli.
Results indicated that certain thiazolidine derivatives exhibited strong inhibitory effects on bacterial growth, with some compounds performing better than traditional antibiotics.
Case Studies
- Case Study on Anticancer Efficacy :
- Case Study on Antibacterial Activity :
Properties
IUPAC Name |
4-[(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c1-17(2)12-7-5-11(6-8-12)10-13-15(21)18(16(22)23-13)9-3-4-14(19)20/h5-8,10H,3-4,9H2,1-2H3,(H,19,20)/b13-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTNETPFOBLKCF-RAXLEYEMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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